molecular formula C43H59N5O10S B12419862 DBCO-NHCO-PEG6-Biotin

DBCO-NHCO-PEG6-Biotin

Cat. No.: B12419862
M. Wt: 838.0 g/mol
InChI Key: VSRSCDHOVWPTLX-ZUFGXVEESA-N
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Description

DBCO-NHCO-PEG6-Biotin is a compound that combines several functional groups, including dibenzocyclooctyne (DBCO), polyethylene glycol (PEG6), and biotin. This compound is widely used in click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The biotin component allows for specific binding to streptavidin or avidin, making it useful for biomolecular labeling and detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG6-Biotin typically involves the following steps:

    Formation of DBCO: Dibenzocyclooctyne is synthesized through a series of reactions starting from commercially available precursors.

    PEGylation: Polyethylene glycol (PEG6) is attached to the DBCO moiety through a series of coupling reactions.

    Biotinylation: The biotin group is introduced by reacting the PEGylated DBCO with biotin under specific conditions.

The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require catalysts or activating agents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced synthesis and purification equipment.

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG6-Biotin primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Reagents: Azide-containing molecules, streptavidin, avidin.

    Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. .

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-NHCO-PEG6-Biotin is unique due to its optimal PEG chain length (PEG6), which provides a balance between solubility and flexibility. This makes it highly effective for use in various biological and chemical applications .

Properties

Molecular Formula

C43H59N5O10S

Molecular Weight

838.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide

InChI

InChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52)/t36?,38-,42?/m1/s1

InChI Key

VSRSCDHOVWPTLX-ZUFGXVEESA-N

Isomeric SMILES

C1C2C([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Origin of Product

United States

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